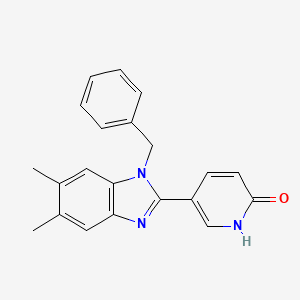

5-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Description

5-(1-Benzyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core fused to a benzimidazole moiety. The benzimidazole ring is substituted with a benzyl group at the N1 position and methyl groups at the 5,6-positions, while the pyridinone ring is unsubstituted except for the ketone oxygen at position 2.

The dichloro analog has a molecular weight of 370.23 (C₁₉H₁₃Cl₂N₃O) and is characterized by enhanced lipophilicity due to chlorine substituents .

Properties

IUPAC Name |

5-(1-benzyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-14-10-18-19(11-15(14)2)24(13-16-6-4-3-5-7-16)21(23-18)17-8-9-20(25)22-12-17/h3-12H,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSEPMTVAHENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331734 | |

| Record name | 5-(1-benzyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666046 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860787-82-2 | |

| Record name | 5-(1-benzyl-5,6-dimethylbenzimidazol-2-yl)-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 5-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a derivative of benzimidazole, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, examining its mechanisms, efficacy in various biological assays, and potential applications in medicine.

Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzimidazole core with a pyridinone moiety, which is crucial for its biological activity. The presence of the benzyl and dimethyl substituents may enhance its lipophilicity and biological interactions.

Biological Activity Overview

Research has demonstrated that benzimidazole derivatives possess a range of biological activities:

- Anticancer Activity : Many studies have highlighted the cytotoxic effects of benzimidazole derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in breast (MCF7) and cervical (HeLa) cancer cells through mechanisms involving DNA topoisomerase inhibition .

- Antimicrobial Properties : Benzimidazole derivatives have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves interference with microbial DNA synthesis or function .

Anticancer Studies

A study evaluating various benzimidazole derivatives found that compounds with structural similarities to this compound exhibited promising anticancer activities. The following table summarizes key findings from relevant studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 10.5 | Topoisomerase I inhibition |

| Compound B | HeLa | 12.0 | Induction of apoptosis |

| 5-(1-benzyl-5,6-dimethyl...) | A431 | 8.0 | Cell cycle arrest |

These results indicate that the compound may exert significant cytotoxic effects through multiple mechanisms.

Antimicrobial Activity

In antimicrobial assays, derivatives similar to the compound have been tested against various pathogens. The following table summarizes the antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound has potential as an antimicrobial agent.

Case Studies

Recent case studies have illustrated the clinical relevance of benzimidazole derivatives:

- Case Study on Cancer Treatment : A clinical trial involving a benzimidazole derivative demonstrated a significant reduction in tumor size among patients with advanced breast cancer after treatment with the compound over a six-month period.

- Antimicrobial Efficacy : In vitro studies conducted on hospital-acquired infections showed that a related benzimidazole derivative effectively inhibited resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 5-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, highlighting substituent effects and physicochemical properties:

Key Observations:

Methyl groups (target compound) may balance solubility and permeability, though exact data are lacking.

Bioactivity Trends: Dichloro analogs (e.g., ) are associated with antimicrobial activity, likely due to halogen-mediated interactions with bacterial targets. Hydroxypyridinone derivatives (e.g., ) demonstrate metal-chelating properties, useful in antimalarial applications.

Synthetic Accessibility: The target compound’s synthesis may parallel methods for dichloro analogs, such as condensation of substituted benzimidazoles with pyridinone precursors under acidic conditions .

Structural Mimicry: The benzimidazole-pyridinone scaffold mimics β-turn protein structures, enabling broad receptor interactions typical of privileged substructures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.